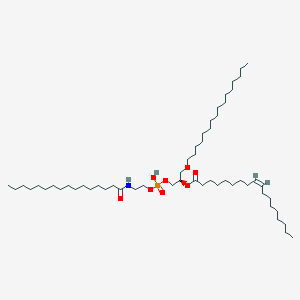
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine, commonly known as PE-C18:1, is a phospholipid that has gained attention in recent years due to its potential applications in scientific research. This lipid is a member of the phosphatidylethanolamine (PE) family, which is a major component of biological membranes. PE-C18:1 is synthesized through a complex process that involves several steps, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 is believed to exert its effects through interactions with membrane proteins and other lipids. It has been shown to modulate the activity of enzymes involved in lipid metabolism and to affect the organization and fluidity of biological membranes.
Biochemical and Physiological Effects
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. It has also been found to affect the organization and fluidity of biological membranes, which can have implications for cell signaling and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has several advantages for use in lab experiments, including its stability and solubility in a wide range of solvents. However, it also has some limitations, including its high cost and the complex synthesis process required to produce it.
Orientations Futures
There are several potential future directions for research involving 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1. One area of interest is the role of this lipid in cell signaling and apoptosis. Another potential direction is the use of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 as a component of liposomes for drug delivery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this lipid and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 involves several steps, including the condensation of palmitoyl-CoA and ethanolamine to form N-palmitoyl-ethanolamine, which is then acylated with oleoyl-CoA to form 1-O-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine. This intermediate is then treated with octadecylamine to form the final product, 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1.
Applications De Recherche Scientifique
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine-C18:1 has been used in various scientific research applications, including as a component of liposomes for drug delivery, as a model for studying membrane properties, and as a substrate for studying enzymes that modify phospholipids. It has also been found to play a role in cell signaling and apoptosis.
Propriétés
Numéro CAS |
104672-13-1 |
|---|---|
Nom du produit |
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine |
Formule moléculaire |
C55H108NO8P |
Poids moléculaire |
942.4 g/mol |
Nom IUPAC |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
Clé InChI |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



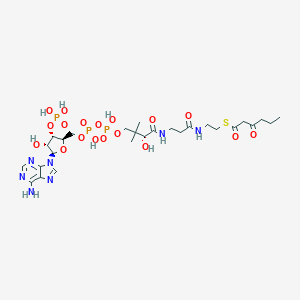
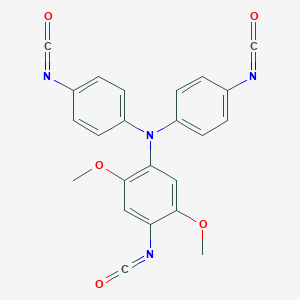
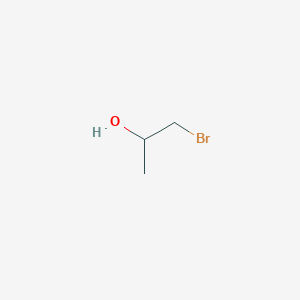
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
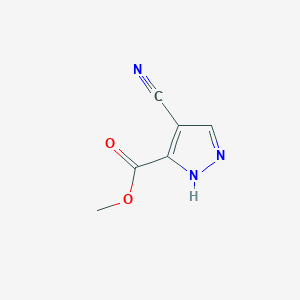
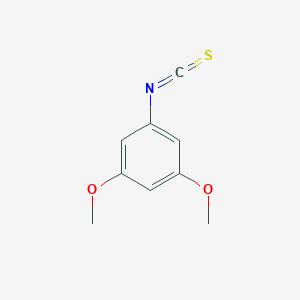


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)



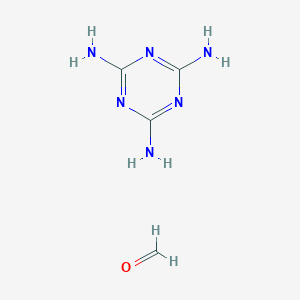
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)